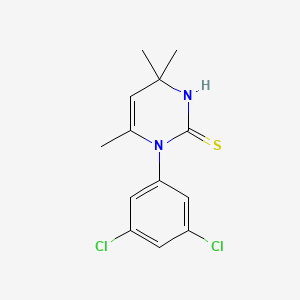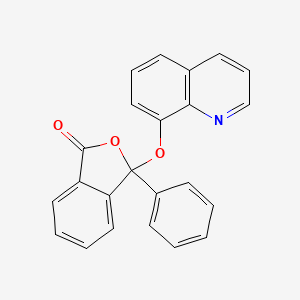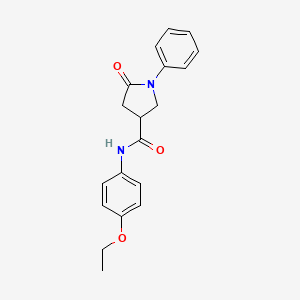![molecular formula C21H19BrN2O4 B11652469 N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a penta-2,4-dienoyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to produce 3-bromophenylacetic acid. This can be achieved through electrophilic aromatic substitution using bromine and a catalyst such as iron(III) bromide.
Amidation Reaction: The bromophenylacetic acid is then converted to its corresponding amide by reacting with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Coupling with Penta-2,4-dienoyl Chain: The final step involves coupling the amide with a penta-2,4-dienoyl chain, which can be synthesized separately through aldol condensation reactions. This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the penta-2,4-dienoyl chain to single bonds, resulting in a more saturated compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or primary amines in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects such as inhibition of cell proliferation or modulation of inflammatory responses. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2E,4E)-2-{[(4-chlorophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
- N-[(2E,4E)-2-{[(3-methylphenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
Uniqueness
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity and specificity for certain molecular targets.
Eigenschaften
Molekularformel |
C21H19BrN2O4 |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
2-[[(2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H19BrN2O4/c1-14(21(27)28)23-20(26)18(12-5-9-15-7-3-2-4-8-15)24-19(25)16-10-6-11-17(22)13-16/h2-14H,1H3,(H,23,26)(H,24,25)(H,27,28)/b9-5+,18-12+ |
InChI-Schlüssel |
DCONTFWMLQGMQY-ASQNEQQHSA-N |
Isomerische SMILES |
CC(C(=O)O)NC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)

![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

